7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with multiple molecular targets. It can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound also exhibits neuroprotective effects by reducing oxidative stress and preventing cell death .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperidine derivatives: These compounds share a similar core structure and have been studied for their potential therapeutic applications.
Chlorophenyl derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry research.
Uniqueness
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its multi-targeted approach in treating neurodegenerative diseases. Its ability to modulate multiple pathways and provide neuroprotection sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H25ClN4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H25ClN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3 |
InChI Key |
KVUQZAFGTWXEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.